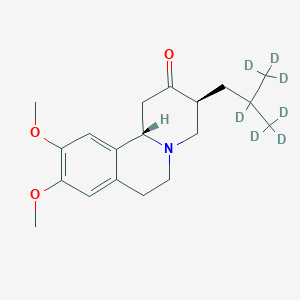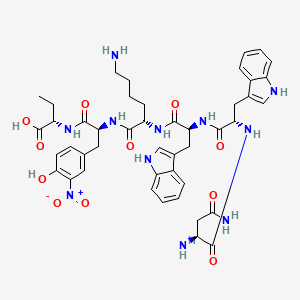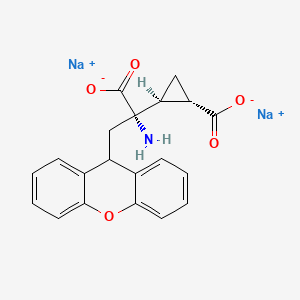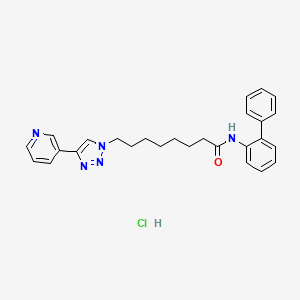
Tetrabenazine-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Deuterated tetrabenazine .
Scientific Research Applications
Synthesis and Derivatives
Tetrabenazine, recognized for its dopamine depleting effect, is used in Huntington’s disease treatment. Its mechanism involves inhibiting vesicular monoamine transporter type 2, critical for neurotransmitter transportation in neuronal cells. This has propelled research into prodrug design and metabolite drug discovery. Moreover, the synthesis of enantiomerically pure tetrabenazine and its derivatives, like valbenazine and deutetrabenazine, have gained FDA approval. Radioisotopically labeled tetrabenazine aids in early Parkinson’s disease diagnosis, a result of advances in synthetic methods for efficient and asymmetric synthesis of tetrabenazine (Paek, 2020).
Clinical Efficacy in Movement Disorders
Extensive research has demonstrated tetrabenazine's efficacy in treating various hyperkinetic movement disorders. It has shown effectiveness in conditions like chorea associated with Huntington's disease, Tourette's syndrome, and other movement disorders. Its role in improving dystonia symptoms, particularly in pediatric cases, has been highlighted in several studies. These findings indicate the broad applicability of tetrabenazine across different movement disorders, offering potential therapeutic benefits (Kenney & Jankovic, 2006), (Chen et al., 2012).
Pharmacological Studies
In-depth pharmacological studies have been conducted to understand tetrabenazine's mechanisms and effects. These studies involve examining its pharmacokinetics and pharmacodynamics, providing valuable insights into its therapeutic potentials beyond Huntington's chorea. This research underscores the drug's unique action as a pre-synaptic dopamine depletor, suggesting advantages over dopamine receptor blocking drugs and potential applications in other hyperkinetic movement disorders (Jimenez-Shahed & Jankovic, 2013).
Advancements in Analytical Methods
Advancements in analytical methods, such as the development of liquid chromatography-tandem mass spectrometric assays for quantifying tetrabenazine and its metabolites in human plasma, have facilitated pharmacokinetic studies. This has enabled a more detailed understanding of the drug's behavior in the human body, aiding in the optimization of dosages and treatment regimes (Derangula et al., 2013).
properties
Molecular Formula |
C19H20D7NO3 |
|---|---|
Molecular Weight |
324.47 |
IUPAC Name |
(3S,11bS)-9,10-dimethoxy-3-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1/i1D3,2D3,12D |
SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC |
synonyms |
(3R,11bR)-rel-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methyl-d3-propyl-2,3,3,3-d4)-2H-benzo[a]quinolizin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B1150227.png)

![N-[[4-[[(2-Amino-9-H-purin-6-yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-3,6,9,12-tetraoxaoctadec-1yl)oxy]-2,3,5,6-tetrafluorophenoxy]acetamide](/img/structure/B1150231.png)